molecular formula C5H3FN4 B1602957 3-Azido-2-fluoropyridine CAS No. 864866-10-4

3-Azido-2-fluoropyridine

Cat. No.: B1602957
CAS No.: 864866-10-4
M. Wt: 138.1 g/mol
InChI Key: VHJMGTKGDXFYOU-UHFFFAOYSA-N
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Description

3-Azido-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C5H3FN4 It is characterized by the presence of an azido group (-N3) and a fluorine atom attached to a pyridine ring

Scientific Research Applications

3-Azido-2-fluoropyridine has a wide range of applications in scientific research, including:

Safety and Hazards

3-Azido-2-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluoropyridines, including 3-Azido-2-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For instance, 2-fluoropyridine can be reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF or other polar aprotic solvents.

    Reduction: Triphenylphosphine or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Specific oxidizing agents and conditions vary depending on the desired product.

Major Products Formed:

    Triazoles: Formed via click chemistry reactions.

    Amines: Formed via reduction of the azido group.

Comparison with Similar Compounds

Uniqueness: 3-Azido-2-fluoropyridine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both an azido group and a fluorine atom on the pyridine ring provides a combination of electronic effects that can be exploited in various chemical transformations and applications .

Properties

IUPAC Name

3-azido-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJMGTKGDXFYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631093
Record name 3-Azido-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-10-4
Record name 3-Azido-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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